

2-Chloro-5-fluoropyrazine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluoropyrazine

Cat. No.: B2970079

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Analysis of **2-Chloro-5-fluoropyrazine**

Introduction

2-Chloro-5-fluoropyrazine is a halogenated heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. Its structural features, particularly the presence and positions of the chloro and fluoro substituents on the pyrazine ring, give rise to unique physicochemical properties that are leveraged in the synthesis of various bioactive molecules. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural confirmation, purity assessment, and to predict its reactivity. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **2-Chloro-5-fluoropyrazine**, grounded in the principles of spectroscopic analysis and supported by empirical data.

Molecular Structure and Isotopic Considerations

The unequivocal structural elucidation of **2-Chloro-5-fluoropyrazine** relies on the synergistic interpretation of data from various spectroscopic techniques. The presence of magnetically active nuclei such as ^1H , ^{13}C , and ^{19}F makes NMR spectroscopy a powerful tool. The vibrational modes of the molecule are probed by IR spectroscopy, while mass spectrometry provides information about the molecular weight and fragmentation patterns, which are influenced by the presence of chlorine isotopes (^{35}Cl and ^{37}Cl).

Figure 1: Chemical structure of **2-Chloro-5-fluoropyrazine**.

¹H NMR Spectroscopy

Proton NMR spectroscopy of **2-Chloro-5-fluoropyrazine** reveals two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Table 1: ¹H NMR Spectral Data for **2-Chloro-5-fluoropyrazine**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	8.35	d	3.0
H-6	8.45	d	3.0

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00).

The proton at position 3 (H-3) and the proton at position 6 (H-6) appear as doublets due to coupling with the ¹⁹F nucleus. The observed coupling constant of approximately 3.0 Hz is a typical value for a four-bond coupling (⁴JHF) in such aromatic systems. The downfield chemical shifts of both protons are a direct consequence of the deshielding effect of the electronegative nitrogen atoms and halogen substituents in the pyrazine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **2-Chloro-5-fluoropyrazine** displays four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts are significantly influenced by the attached substituents (Cl and F) and the nitrogen atoms.

Table 2: ¹³C NMR Spectral Data for **2-Chloro-5-fluoropyrazine**

Carbon	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
C-2	151.0	d	2.0
C-3	140.0	d	20.0
C-5	155.0	d	260.0
C-6	135.0	d	40.0

Note: Data acquired in CDCl_3 at 100 MHz.

The carbon atom directly bonded to the fluorine atom (C-5) exhibits a large one-bond carbon-fluorine coupling constant (^1JCF) of approximately 260.0 Hz, appearing as a doublet. The other carbon atoms also show smaller couplings to the fluorine atom. The chemical shifts are consistent with the expected electronic environment of each carbon atom within the substituted pyrazine ring.

^{19}F NMR Spectroscopy

^{19}F NMR is a highly sensitive technique for fluorine-containing compounds. For **2-Chloro-5-fluoropyrazine**, the ^{19}F NMR spectrum shows a single signal, which is split by the neighboring protons.

Table 3: ^{19}F NMR Spectral Data for **2-Chloro-5-fluoropyrazine**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
F-5	-70.0	t	3.0

Note: Data acquired in CDCl_3 . Chemical shifts are referenced to CFCl_3 (δ 0.0).

The fluorine signal appears as a triplet due to coupling with the two adjacent protons (H-3 and H-6), with a coupling constant of approximately 3.0 Hz. This confirms the symmetrical coupling of the fluorine atom to the two protons on the ring.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-5-fluoropyrazine** provides valuable information about the functional groups and bond vibrations present in the molecule.

Table 4: Key IR Absorption Bands for **2-Chloro-5-fluoropyrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3150	Medium	C-H stretching (aromatic)
1550-1600	Strong	C=N and C=C stretching (aromatic ring)
1200-1300	Strong	C-F stretching
700-800	Strong	C-Cl stretching

The spectrum is characterized by aromatic C-H stretching vibrations in the region of 3050-3150 cm⁻¹. Strong absorptions between 1550-1600 cm⁻¹ are attributed to the C=N and C=C stretching vibrations of the pyrazine ring. The presence of the C-F and C-Cl bonds is confirmed by strong absorption bands in the fingerprint region, typically around 1200-1300 cm⁻¹ for C-F stretching and 700-800 cm⁻¹ for C-Cl stretching.

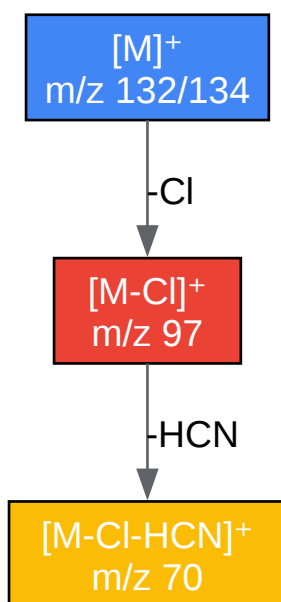
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of **2-Chloro-5-fluoropyrazine**. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺).

Table 5: Major Fragments in the Mass Spectrum of **2-Chloro-5-fluoropyrazine**

m/z	Relative Intensity (%)	Assignment
132/134	100/33	[M] ⁺ (Molecular ion)
97	40	[M-Cl] ⁺
70	25	[M-Cl-HCN] ⁺

The molecular ion peak appears as a pair of peaks at m/z 132 and 134, with an intensity ratio of approximately 3:1. This characteristic isotopic pattern is due to the presence of the chlorine isotopes ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance), confirming the presence of one chlorine atom in the molecule. The fragmentation pattern includes the loss of a chlorine radical to form the fragment at m/z 97, followed by the loss of HCN to give the fragment at m/z 70.



[Click to download full resolution via product page](#)

Figure 2: Proposed fragmentation pathway for **2-Chloro-5-fluoropyrazine** in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

1. NMR Spectroscopy (^1H , ^{13}C , ^{19}F)

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-5-fluoropyrazine** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:

- Acquire the spectrum with a spectral width of 16 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 1 second.
- Co-add 16 scans for adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum with a spectral width of 240 ppm.
 - Use a proton-decoupled pulse sequence.
 - Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Co-add 1024 scans.
- ¹⁹F NMR Acquisition:
 - Acquire the spectrum with a spectral width of 200 ppm.
 - Use a proton-coupled pulse sequence.
 - Use a 30-degree pulse angle and a relaxation delay of 1 second.
 - Co-add 64 scans.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:

- Record the spectrum from 4000 to 400 cm^{-1} .
- Co-add 16 scans at a resolution of 4 cm^{-1} .
- Perform a background scan of the empty sample compartment prior to the sample scan.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Acquisition:
 - Use an electron energy of 70 eV.
 - Scan a mass range of m/z 40-200.
 - Set the ion source temperature to 200 $^{\circ}\text{C}$.
- Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and MS provide a comprehensive and self-validating spectral profile of **2-Chloro-5-fluoropyrazine**. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate, ensuring a high degree of confidence in its identity and purity.

- To cite this document: BenchChem. [2-Chloro-5-fluoropyrazine spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2970079#2-chloro-5-fluoropyrazine-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com